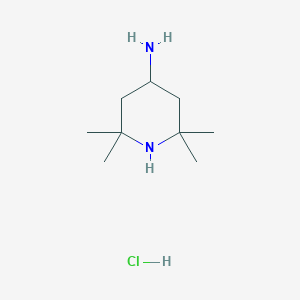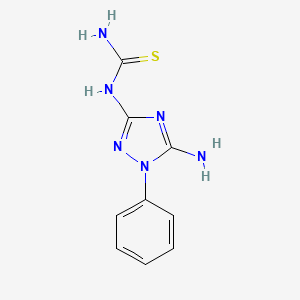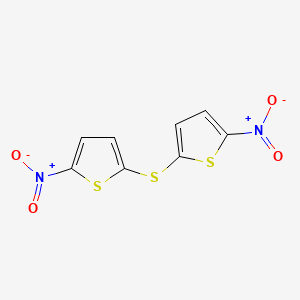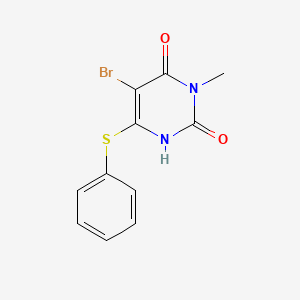![molecular formula C12H16O3 B14427631 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 81457-15-0](/img/structure/B14427631.png)
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C12H16O3 It is a derivative of benzene, characterized by the presence of methoxy, methyl, and allyloxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethoxy-2-methylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction and improve the overall production rate.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyloxy group to a propyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: Similar structure but with different substitution patterns.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with variations in the position of substituents.
Uniqueness
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific arrangement of methoxy, methyl, and allyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81457-15-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,3-dimethoxy-2-methyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-5-8-15-11-7-6-10(13-3)9(2)12(11)14-4/h5-7H,1,8H2,2-4H3 |
Clé InChI |
CMRRKGCXCORUNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


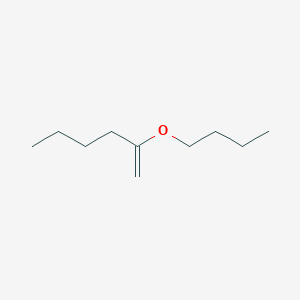
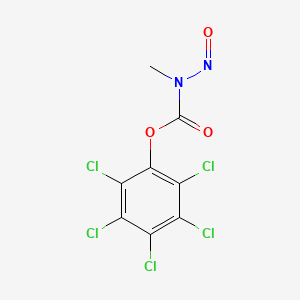
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
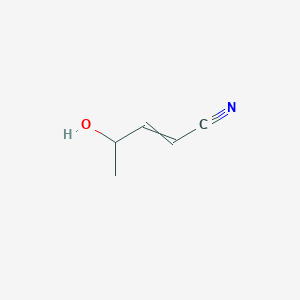

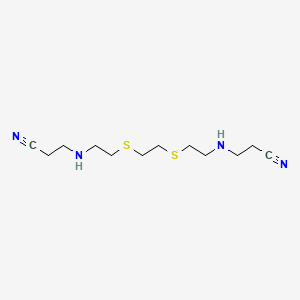
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
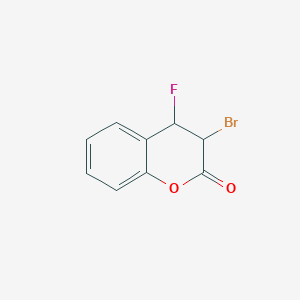
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
